4-(chloromethyl)-1-iodo-2-methoxybenzene
Description
4-(Chloromethyl)-1-iodo-2-methoxybenzene is a halogenated aromatic compound featuring a chloromethyl (-CH₂Cl), iodo (-I), and methoxy (-OCH₃) group substituted at the 4-, 1-, and 2-positions of the benzene ring, respectively. The chloromethyl group also offers reactivity for further functionalization, such as nucleophilic substitution or alkylation reactions .
Properties
CAS No. |
1378864-63-1 |
|---|---|
Molecular Formula |
C8H8ClIO |
Molecular Weight |
282.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-iodo-2-methoxybenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the chloromethylation of 1-iodo-2-methoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include deiodinated aromatic compounds.
Scientific Research Applications
4-(chloromethyl)-1-iodo-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is used in the development of radiolabeled molecules for diagnostic imaging and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-iodo-2-methoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-heteroatom bonds. The iodine atom can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The methoxy group can be involved in oxidation reactions, leading to the formation of aldehydes or carboxylic acids. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used.
Comparison with Similar Compounds
4-(tert-Butyl)-1-iodo-2-methoxybenzene (1t)
- Structure : Replaces the chloromethyl group with a bulky tert-butyl (-C(CH₃)₃) group.
- Synthesis : Synthesized via palladium-catalyzed cross-electrophile coupling, yielding 63% .
- Reactivity : The tert-butyl group sterically hinders electrophilic substitution but stabilizes intermediates in coupling reactions.
- Applications : Used in C–H alkylation studies due to its robust aromatic framework .
2-Chloro-4-methoxy-1-methylbenzene
4-Chloro-2-(1-chloroethyl)-1-methoxybenzene
- Structure : Contains a dichloroethyl (-CH₂Cl) group instead of chloromethyl.
- Synthesis : Likely synthesized via Friedel-Crafts alkylation or halogenation of precursor molecules .
- Reactivity : The dichloroethyl group enhances electrophilicity, making it suitable for SN2 reactions .
Physicochemical Properties
Stability and Handling Considerations
- This compound : Likely requires storage under nitrogen or argon to prevent oxidation of the iodine or hydrolysis of the chloromethyl group.
- 2-Chloro-4-methoxy-1-methylbenzene : Commercial samples are stabilized with amylene, indicating sensitivity to light or moisture .
- 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene : Dichloroethyl groups may increase toxicity and reactivity, necessitating strict safety protocols .
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